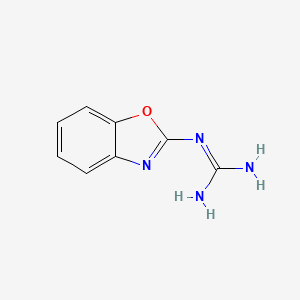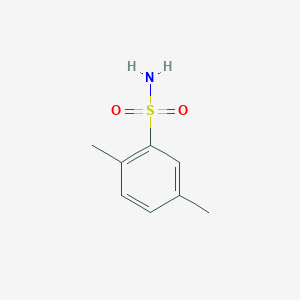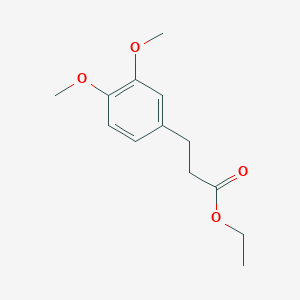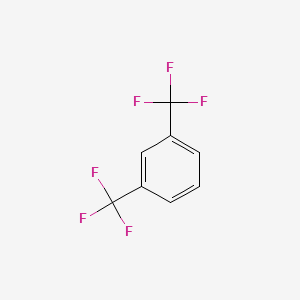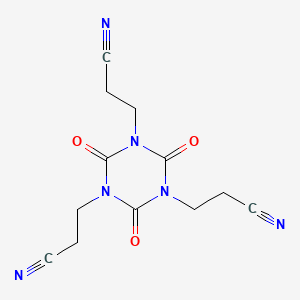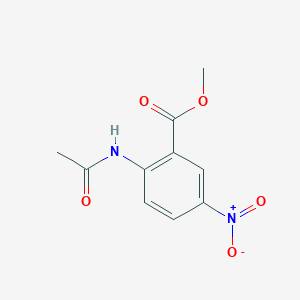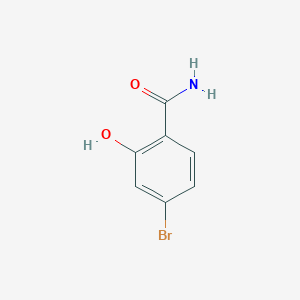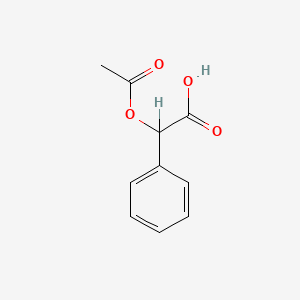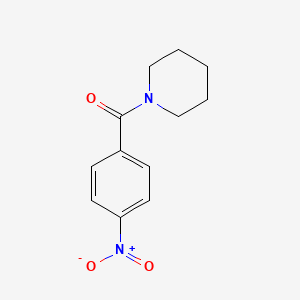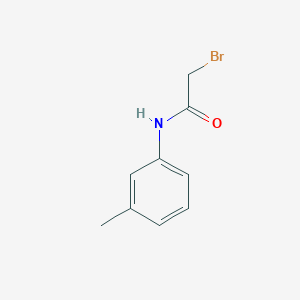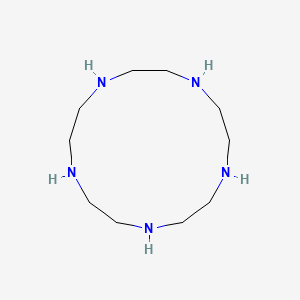
1,4,7,10,13-五氮杂十五烷
描述
1,4,7,10,13-Pentaazacyclopentadecane is a cyclic pentamine . Its molecular formula is C10H25N5 and it has a molecular weight of 215.34 g/mol . It is also known by other names such as 1,4,7,10,13-pentazacyclopentadecane .
Synthesis Analysis
The synthesis of 1,4,7,10,13-Pentaazacyclopentadecane has been achieved by reaction of 1,4,7,10,13-pentaazacyclopentadecane (aneN 5) with ethylene oxide in the absence of light and oxygen over an eight-day period . Another method involves synthesizing it in good yields from fragments containing two and three nitrogen atoms .Molecular Structure Analysis
The molecular structure of 1,4,7,10,13-Pentaazacyclopentadecane consists of a Ni (II) with distorted octahedral N5O coordination . The five Ni-N distances span a very narrow range: 2.051 (7)-2.083 (8) angstrom .Chemical Reactions Analysis
The compound has been used in the synthesis and characterization of a series of C-substituted 1,4,7,- 10,13-pentaazacyclopentadecane, aneN5, ligands, and their corresponding Mn (II) complexes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.34 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . It has a topological polar surface area of 60.2 Ų .科学研究应用
离子选择性电极
PAC 已用于厚膜技术中小型高氯酸盐选择性电极的开发 . 离子载体1,4,7,10,13-五(正辛基)-1,4,7,10,13-五氮杂十五烷(L 1) 用于此目的 . 该应用在传感器和检测技术领域具有重要意义。
与金属离子的络合
PAC 可以与多种金属离子形成稳定的络合物,因为其多个氮原子能够与金属配位. 这一特性使其成为多个领域应用的潜在候选者:
结构测定
已确定大环配体1,4,7,10,13-五氮杂十五烷,[15]aneN5 的Ni(II)配合物的结构 . 该应用在晶体学和分子结构测定领域具有重要意义。
作用机制
Target of Action
It’s known that this compound is a macrocyclic ligand, which means it can form complexes with various metal ions . These complexes can potentially interact with different biological targets, depending on the specific metal ion involved.
Mode of Action
The mode of action of 1,4,7,10,13-Pentaazacyclopentadecane is primarily through its ability to form complexes with metal ions. The compound has five nitrogen atoms that can donate electrons to form coordinate bonds with metal ions . This allows it to encapsulate and stabilize the metal ion, altering its reactivity and potentially its interactions with biological molecules.
Action Environment
Environmental factors can influence the action of 1,4,7,10,13-Pentaazacyclopentadecane. For example, the presence and concentration of different metal ions in the environment can affect which complexes the compound forms. Additionally, factors such as pH and temperature could potentially influence the stability of these complexes .
实验室实验的优点和局限性
The advantages of using PZPD in lab experiments are numerous. Its five-ring structure provides a high degree of flexibility, allowing it to interact with other molecules in a variety of ways. Additionally, its nitrogen-containing structure makes it a good candidate for covalent binding with other molecules. The molecule is also relatively easy to synthesize and is relatively non-toxic and non-volatile.
However, there are some limitations to using PZPD in lab experiments. The molecule is not very stable and can decompose under certain conditions. Additionally, the synthesis of PZPD can be difficult and time-consuming. Furthermore, the molecule is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
Given the potential of PZPD, there are many possible future directions for research. One potential direction is the development of new drugs and other bioactive compounds that utilize the molecule’s unique structure. Additionally, the molecule could be used in the development of new materials for use in medical devices and implants. Finally, further research into the biochemical and physiological effects of PZPD could lead to new insights into the mechanisms of action of various cellular processes.
生化分析
Biochemical Properties
1,4,7,10,13-Pentaazacyclopentadecane plays a significant role in biochemical reactions due to its strong chelating properties. It interacts with various metal ions, forming stable complexes that can influence enzymatic activities. For instance, it has been shown to interact with nickel(II) ions, forming a complex that can affect the activity of nickel-dependent enzymes . Additionally, 1,4,7,10,13-Pentaazacyclopentadecane can bind to other biomolecules, such as proteins and nucleic acids, potentially altering their structure and function.
Cellular Effects
The effects of 1,4,7,10,13-Pentaazacyclopentadecane on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of metal-dependent enzymes and proteins. For example, its interaction with nickel(II) ions can affect the function of nickel-dependent enzymes, which play crucial roles in cellular metabolism and gene expression . Furthermore, 1,4,7,10,13-Pentaazacyclopentadecane has been observed to impact cellular metabolism by altering the availability of essential metal ions, thereby influencing various metabolic pathways.
Molecular Mechanism
At the molecular level, 1,4,7,10,13-Pentaazacyclopentadecane exerts its effects through its strong chelating properties. It can form stable complexes with metal ions, such as nickel(II), by coordinating through its nitrogen atoms . These complexes can inhibit or activate metal-dependent enzymes, leading to changes in enzymatic activity and subsequent alterations in cellular processes. Additionally, 1,4,7,10,13-Pentaazacyclopentadecane can bind to nucleic acids, potentially affecting gene expression by altering the structure of DNA or RNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,7,10,13-Pentaazacyclopentadecane can change over time due to its stability and degradation properties. This compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cellular context. Studies have shown that 1,4,7,10,13-Pentaazacyclopentadecane can maintain its chelating properties over extended periods, allowing for sustained modulation of metal-dependent enzymes and cellular processes.
Dosage Effects in Animal Models
The effects of 1,4,7,10,13-Pentaazacyclopentadecane in animal models can vary with different dosages. At low doses, this compound can effectively modulate the activity of metal-dependent enzymes without causing significant toxicity . At higher doses, 1,4,7,10,13-Pentaazacyclopentadecane may exhibit toxic effects, potentially due to the excessive chelation of essential metal ions. These toxic effects can manifest as disruptions in cellular metabolism, oxidative stress, and damage to cellular structures.
Metabolic Pathways
1,4,7,10,13-Pentaazacyclopentadecane is involved in various metabolic pathways through its interactions with metal ions and enzymes. It can influence the activity of enzymes involved in metal ion homeostasis, such as those responsible for the uptake, storage, and utilization of nickel(II) ions . By modulating these enzymes, 1,4,7,10,13-Pentaazacyclopentadecane can affect metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, 1,4,7,10,13-Pentaazacyclopentadecane is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions . The transport and distribution of 1,4,7,10,13-Pentaazacyclopentadecane can also be influenced by its chelation of metal ions, which may alter its affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of 1,4,7,10,13-Pentaazacyclopentadecane can impact its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, its interaction with metal ions can influence its localization to organelles involved in metal ion homeostasis, such as the mitochondria or the endoplasmic reticulum. The subcellular localization of 1,4,7,10,13-Pentaazacyclopentadecane can therefore play a crucial role in determining its biochemical effects.
属性
IUPAC Name |
1,4,7,10,13-pentazacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCBVVQAMMXRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183699 | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295-64-7 | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
